4-(Diethylsulfamoyl)benzamide
Overview
Description
4-(Diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(diethylamino)sulfonyl]benzamide is 256.08816355 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiac Electrophysiological Activity
4-[(Diethylamino)sulfonyl]benzamide derivatives have been studied for their cardiac electrophysiological activity. Research shows that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent activity in vitro, comparable to sematilide, a class III agent undergoing clinical trials. These compounds are investigated for their potential in treating reentrant arrhythmias, showing efficacy similar to existing clinical drugs (Morgan et al., 1990).
Inhibition of Carbonic Anhydrase Isoforms
Studies have shown that benzamide-4-sulfonamides, including derivatives of 4-[(Diethylamino)sulfonyl]benzamide, are effective inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and IX. These compounds demonstrate inhibition in the low nanomolar or subnanomolar ranges, making them promising candidates for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Abdoli et al., 2018).
Antifungal and Antiviral Properties
Research involving molecular docking and vibrational spectroscopic investigation suggests that compounds like N-((4-Aminophenyl)sulfonyl)benzamide, which are structurally related to 4-[(Diethylamino)sulfonyl]benzamide, exhibit antifungal and antiviral properties. These studies utilize density functional theory to characterize the reactivity nature of these molecules, indicating their potential in treating fungal and viral infections (FazilathBasha et al., 2021).
Anticancer Activity
Certain derivatives of 4-[(Diethylamino)sulfonyl]benzamide have been synthesized and evaluated for their pro-apoptotic and anticancer activities. These compounds show significant inhibitory effects on various cancer cell lines, including melanoma, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Applications in Synthetic Chemistry
4-[(Diethylamino)sulfonyl]benzamide derivatives have applications in synthetic chemistry, particularly in the synthesis of aryl sulfones and benzamides. These compounds are used in various chemical reactions, demonstrating their versatility as intermediates in the synthesis of a wide range of functional molecules (Rao & Shi, 2015).
Mechanism of Action
Target of Action
The primary target of 4-[(diethylamino)sulfonyl]benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
4-[(diethylamino)sulfonyl]benzamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and potentially causing cell death .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis, which is the primary metabolic pathway used by tumor cells for energy production . By disrupting this pathway, 4-[(diethylamino)sulfonyl]benzamide can hinder the growth and survival of tumor cells .
Result of Action
The molecular and cellular effects of 4-[(diethylamino)sulfonyl]benzamide’s action include a decrease in tumor cell proliferation and potential induction of apoptosis . These effects are primarily due to the compound’s inhibitory action on CA IX .
Properties
IUPAC Name |
4-(diethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUHDYZICQNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.